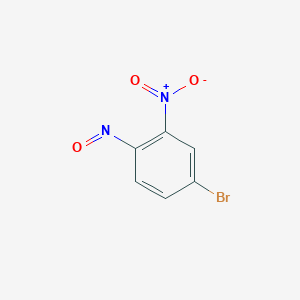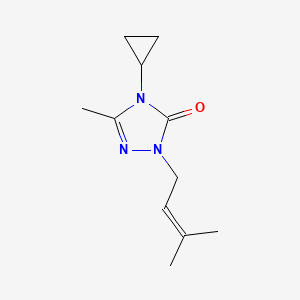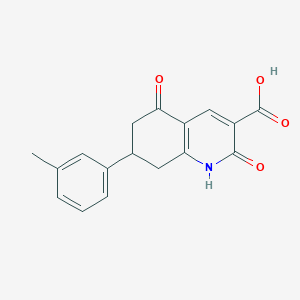
4-Bromo-2-nitro-1-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-nitro-1-nitrosobenzene is a useful research compound. Its molecular formula is C6H3BrN2O3 and its molecular weight is 231.005. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ultrasound-Assisted Synthesis
Ultrasound irradiation can enhance the synthesis of nitro aromatic ethers, which might be relevant for derivatives of 4-Bromo-2-nitro-1-nitrosobenzene. Harikumar and Rajendran (2014) demonstrated this in the preparation of 1-butoxy-4-nitrobenzene, highlighting the efficiency of ultrasound in such processes (Harikumar & Rajendran, 2014).
Chemical Functionalization
Actis et al. (2008) reported on the chemical functionalization of glassy carbon electrodes with diazonium salts, including 4-bromobenzene derivatives. This study presents insights into surface chemistry and electrochemical applications, which could be relevant for this compound (Actis et al., 2008).
Photoreactions and Electrochemistry
Photoreactions of nitrobenzenes have been studied by McIntyre, Coleman, and Wubbels (2004), offering insights into reactions under specific conditions that could be applicable to this compound (McIntyre, Coleman, & Wubbels, 2004). Similarly, the electrochemical reduction of nitrobenzene derivatives provides valuable information on reaction pathways and electron transfer processes, as studied by Silvester et al. (2006) (Silvester et al., 2006).
Catalysis and Cross-Coupling Reactions
Catalysis plays a crucial role in the synthesis and modification of aromatic compounds. The Suzuki–Miyaura cross-coupling of bromoarenes, as explored by Zell et al. (2012), highlights potential applications in synthetic chemistry, which could be relevant for this compound (Zell et al., 2012).
Environmental and Sensing Applications
The biotransformation of nitroaromatic compounds, including their role in environmental contamination and remediation, has been a subject of research. For instance, Stolz et al. (2007) studied the transformation of roxarsone, a nitroaromatic compound, underlining the environmental impact and microbial interactions of such compounds (Stolz et al., 2007).
Luminescence and Optical Properties
The luminescence properties of nitroaromatic compounds are essential for sensing applications. Bogale et al. (2017) developed a terbium(III)-based sensor for nitroaromatics, demonstrating the potential of such compounds in optical sensing technologies (Bogale et al., 2017).
Propiedades
IUPAC Name |
4-bromo-2-nitro-1-nitrosobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-4-1-2-5(8-10)6(3-4)9(11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLKGTGAXPBHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanamine](/img/structure/B2752032.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)


![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)




